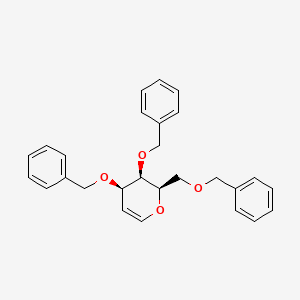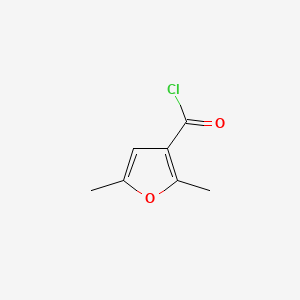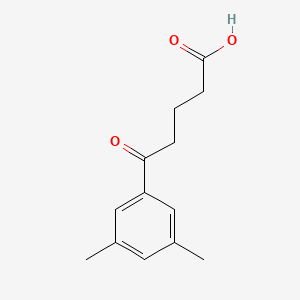
5-(3,5-Dimethylphenyl)-5-oxovaleric acid
Übersicht
Beschreibung
5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a chemical compound that is related to various research studies focusing on the synthesis and characterization of heterocyclic compounds. Although the exact compound is not directly mentioned in the provided papers, the research involves closely related chemical structures and reactions that can give insights into the properties and synthesis of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves a series of transformations. For instance, 5-arylisoxazole-3-carboxylic acids are converted into 5-arylisoxazole-3-hydroxamic acids, which then undergo rearrangement to form 1,2,5-oxadiazoles . Another synthesis pathway includes the reaction of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile with acetic anhydride and hydroxylamine to produce amide oximes, which can further undergo heterocyclization to yield 1,2,4-oxadiazoles . Additionally, the Curtius rearrangement of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile leads to the formation of isoxazole-containing sulfonamides and urea derivatives .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of heterocyclic rings such as isoxazole and oxadiazole. The structure of one of the oxadiazoles, specifically 1-(2,5-dimethylphenyl)-2-(4-hydroxy-1,2,5-oxadiazol-3-yl)ethanone, has been confirmed by single crystal X-ray analysis . This analytical technique provides detailed information about the arrangement of atoms within the molecule and can be used to infer the structure of similar compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are indicative of their reactive nature. The formation of oxadiazoles from hydroxamic acids suggests a rearrangement reaction in the presence of aqueous KOH . The conversion of carbonitrile to amide oxime and subsequent heterocyclization indicates the reactivity of the oxazole ring towards nucleophilic attack and cyclization under acidic conditions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid are not directly reported, related compounds such as 4,5-dioxovaleric acid have been studied. A sensitive method for the detection of 4,5-dioxovaleric acid using high-performance liquid chromatography and fluorescence detection has been described, with a detection limit of approximately 100 fmol . The enzyme alanine:4,5-dioxovalerate aminotransferase, which catalyzes the transamination between alanine and 4,5-dioxovalerate, has been purified and characterized, providing insights into the enzyme's kinetics and inhibition . These studies suggest that the physical and chemical properties of similar compounds can be analyzed using advanced chromatographic and enzymatic techniques.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Rearrangement and Synthesis
5-(3,5-Dimethylphenyl)-5-oxovaleric acid and its derivatives have applications in the field of organic synthesis, particularly in the rearrangement and synthesis of heterocyclic compounds. For instance, 5-arylisoxazole-3-carboxylic acids have been transformed into 5-arylisoxazole-3-hydroxamic acids, which undergo rearrangement to form 1,2,5-oxadiazoles, compounds with potential applications in pharmaceuticals and materials science (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Photoreleasable Protecting Group for Carboxylic Acids
The compound also finds application in photochemistry as a photoreleasable protecting group for carboxylic acids. Research has shown that direct photolysis of various 2,5-dimethylphenacyl esters can lead to the formation of corresponding carboxylic acids in high yields. This process is efficient and does not require a photosensitizer, making it useful in organic synthesis and biochemistry (Klan, Zabadal, & Heger, 2000).
Synthesis of Oxadiazoles and Isoxazoles
5-(3,5-Dimethylphenyl)-5-oxovaleric acid derivatives are used in the synthesis of oxadiazoles and isoxazoles, which are important heterocycles in medicinal chemistry. These compounds have been synthesized from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, demonstrating the versatility of this compound in organic synthesis (Potkin, Petkevich, & Kurman, 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3,5-dimethylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-6-10(2)8-11(7-9)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRAQQMGZKWORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374421 | |
| Record name | 5-(3,5-Dimethylphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethylphenyl)-5-oxovaleric acid | |
CAS RN |
845790-45-6 | |
| Record name | 3,5-Dimethyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,5-Dimethylphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



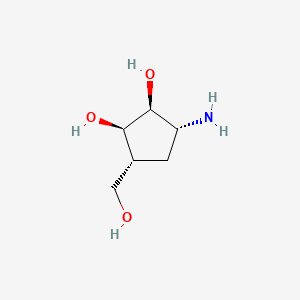
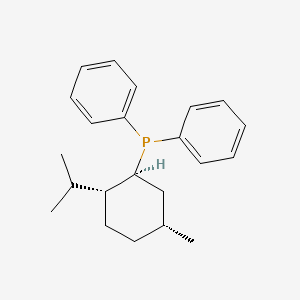






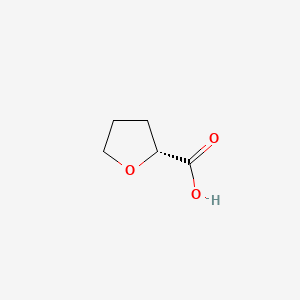
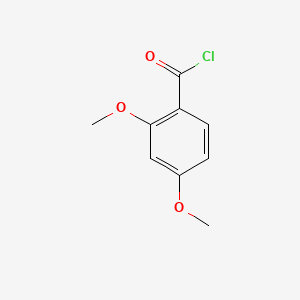
![3-Oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1301994.png)
